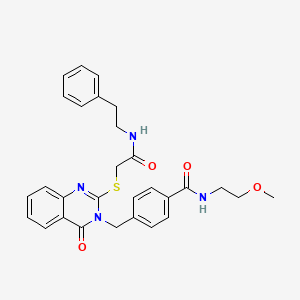

![molecular formula C9H5NO4 B2758928 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde CAS No. 399017-32-4](/img/structure/B2758928.png)

7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

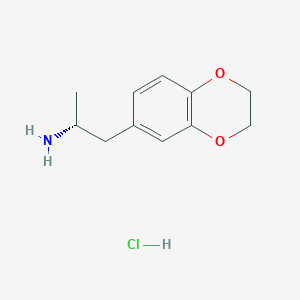

7-Hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde is a chemical compound with the molecular formula C9H5NO4 . Its average mass is 191.140 Da and its monoisotopic mass is 191.021851 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrano[4,3-b]pyridine core with a carbaldehyde group at the 8-position and a hydroxy group at the 7-position .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- The compound's crystal structure, including its trans-vicinal diol configuration and the intermolecular interactions that dictate its packing in the crystal lattice, has been detailed, highlighting its importance in understanding the physical chemistry of such molecules (Lo Presti, Soave, & Destro, 2003).

Anticoagulant Activity

- Derivatives of this compound have been synthesized and shown to exhibit inhibitory activity against blood coagulation factors Xa and XIa, indicating potential therapeutic applications in preventing thrombosis (Potapov et al., 2021).

Synthesis and Characterization

- Research on synthesizing novel compounds involving this chemical structure has led to the discovery of bis(2-S-alkylpyridines) and bis(3-aminothieno[2,3-b]pyridines), offering insights into new synthetic pathways and compound characterization (Hawass et al., 2018).

Ferrocene Derivatives

- The reaction of pyridine-4-carbaldehyde with ferrocenyl-4,5-dihydropyrazoles to produce ferrocenyl-1-(4-pyridylmethyl)pyrazoles showcases the compound's role in the development of novel organometallic chemistry and potential applications in materials science (López et al., 2004).

Thermal Rearrangements

- The compound's derivatives have been studied for their thermal rearrangement properties, offering valuable data for the development of new materials and chemical processes (Cartwright, Gould, & Mcnab, 1997).

Calcium Channel Antagonist Activity

- Novel 1,4-dihydropyridine derivatives, synthesized by incorporating 4-pyrone ring systems derived from this compound, showed calcium channel blocking activity, suggesting potential for developing new cardiovascular drugs (Shahrisa et al., 2012).

Direcciones Futuras

Future research could focus on further developing this class of compounds as selective CB2 ligands . The functional activity profile of these compounds depends mainly on the substitution pattern of the pyrazole ring . Therefore, systematic modification of the substitution pattern could enable the discovery of new ligands with high affinity and selectivity for the CB2 receptor .

Propiedades

IUPAC Name |

7-hydroxy-5-oxopyrano[4,3-b]pyridine-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-4-6-7-5(2-1-3-10-7)8(12)14-9(6)13/h1-4,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKAQKWJXKOWDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(OC2=O)O)C=O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2758845.png)

![3-[(Phenylcarbamoyl)amino]butanoic acid](/img/structure/B2758850.png)

![1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one](/img/structure/B2758854.png)

![2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2758855.png)

![3-(4-ethylphenyl)-8-fluoro-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2758858.png)

![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2758862.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2758863.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2758864.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclohexylethanol](/img/structure/B2758868.png)